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ylmethanol

CAS No.: 1638767-76-6

Cat. No.: B1488421

Get Quote

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, stands as a

"privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] As a

bioisostere of natural purines, its structure is integral to numerous therapeutic agents, including

notable kinase inhibitors like Ruxolitinib and Tofacitinib.[3][4] The strategic replacement of the

nitrogen atom at position 7 (N7) with a carbon atom fundamentally alters the electronic

properties of the heterocyclic system, rendering the five-membered pyrrole ring more electron-

rich.[1][4] This modification often leads to enhanced binding affinity with target enzymes and

provides a versatile handle for further chemical derivatization.[1][2]

This guide provides a comprehensive technical overview of the core basic properties of 7H-
Pyrrolo[2,3-d]pyrimidin-4-ylmethanol, a key building block derived from this scaffold. A

thorough understanding of its physicochemical characteristics—such as acidity/basicity,

solubility, and stability—is paramount for researchers, scientists, and drug development

professionals. These properties govern a molecule's behavior from initial synthesis and

formulation through to its ultimate pharmacokinetic and pharmacodynamic profile. This

document aims to deliver not just data, but also the underlying scientific rationale and field-

proven experimental methodologies essential for leveraging this valuable chemical entity.
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Section 1: Molecular Structure and Physicochemical
Properties
The foundational characteristics of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol dictate its

behavior in both chemical and biological systems. The molecule's structure features the fused

7-deazapurine core with a hydroxymethyl (-CH₂OH) substituent at the 4-position of the

pyrimidine ring. This primary alcohol group serves as a crucial reactive site for synthetic

elaboration.

Below is a summary of its key identifiers and computed physicochemical properties, which

provide a quantitative forecast of its drug-like potential.

Property Value Source

CAS Number 1638767-76-6 [5][6]

Molecular Formula C₇H₇N₃O [5]

Molecular Weight 149.15 g/mol [5]

LogP (Octanol/Water) 0.4502 [5]

Topological Polar Surface Area

(TPSA)
61.8 Å² [5]

Hydrogen Bond Donors 2 [5]

Hydrogen Bond Acceptors 3 [5]

Rotatable Bonds 1 [5]

The LogP value suggests a balanced lipophilicity, while the TPSA is within a range typically

associated with good cell permeability. These computed values serve as an excellent starting

point for experimental characterization.

Section 2: Acidity and Basicity (pKa)
The ionization constant (pKa) is a critical parameter that profoundly influences a molecule's

solubility, membrane permeability, and interaction with biological targets.[7][8] 7H-Pyrrolo[2,3-
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d]pyrimidin-4-ylmethanol is an amphoteric molecule, possessing both basic and weakly

acidic centers.

Basic Centers: The nitrogen atoms at positions N1 and N3 of the pyrimidine ring are the

primary basic sites, capable of accepting a proton in acidic media.

Acidic Center: The proton on the pyrrole nitrogen (N7-H) is weakly acidic and can be

removed under sufficiently basic conditions.

The ionization state of the molecule at physiological pH (approx. 7.4) will be predominantly

neutral, which is often favorable for passive diffusion across cell membranes.

Ionization Equilibria

Protonated (Cationic)
pH < pKa (base)

Neutral Form
pKa (base) < pH < pKa (acid)

+ H⁺ / - H⁺ Deprotonated (Anionic)
pH > pKa (acid)

+ H⁺ / - H⁺

Dominant species of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol at various pH ranges.

Click to download full resolution via product page

Caption: Dominant species of the molecule at various pH ranges.

Experimental Protocol: pKa Determination by
Potentiometric Titration
This protocol describes a robust method for determining pKa values, which relies on monitoring

pH changes during titration with an acid or base.[9][10]

Rationale: Potentiometric titration is a highly accurate and direct method for measuring

ionization constants. By creating a titration curve (pH vs. volume of titrant), the inflection point

reveals the pKa. Maintaining a constant ionic strength and an inert atmosphere prevents

interference from other ions and dissolved CO₂, respectively, ensuring the trustworthiness of

the data.[9]
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Methodology:

Preparation of Solutions:

Prepare a standardized 0.1 M HCl solution and a standardized 0.1 M NaOH solution.

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[9]

Accurately prepare a ~1 mM solution of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol in
deionized water or a suitable co-solvent system.

Titration Setup:

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00,

10.01).

Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel

maintained at a constant temperature (e.g., 25 °C).

Add the KCl solution to achieve a final concentration of 0.15 M.

Place the calibrated pH electrode and a micro-burette tip into the solution. Gently stir the

solution with a magnetic stirrer.

Purge the solution with nitrogen for 10-15 minutes before and during the titration to

displace dissolved CO₂.[9]

Titration Procedure:

For Basic pKa: Adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl. Titrate

the solution by adding small, precise increments of 0.1 M NaOH. Record the pH reading

after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.

For Acidic pKa: If starting from a neutral solution, titrate directly with 0.1 M NaOH until pH

~12.0.

Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis).

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative

plot corresponds to the equivalence point.

The pKa is equal to the pH at the half-equivalence point.

Perform at least three replicate titrations to ensure reproducibility and calculate the mean

pKa and standard deviation.[9]

Section 3: Aqueous Solubility
Aqueous solubility is a gatekeeper property in drug discovery.[11] Poor solubility can lead to

unreliable results in biological assays, hinder formulation development, and result in poor

bioavailability.[12][13] Solubility can be assessed through kinetic or thermodynamic methods.

Kinetic solubility is often used for high-throughput screening, while thermodynamic solubility

provides the true equilibrium value and is considered the gold standard.[13]
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Start: Solid Compound
+ Aqueous Buffer (e.g., PBS)

Add excess solid to buffer

Agitate at constant temperature
(e.g., 24-48 hours)
to reach equilibrium

Separate undissolved solid
(Centrifugation or Filtration)

Collect clear supernatant
(Saturated Solution)

Quantify compound concentration
(e.g., HPLC-UV, LC-MS)

Result: Thermodynamic
Aqueous Solubility

Workflow for the Shake-Flask method to determine thermodynamic solubility.

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask solubility method.

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b1488421/docs?utm_src=pdf-body-img#introduction-the-significance-of-the-7-deazapurine-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the shake-flask method, which measures the equilibrium solubility of a

compound in a specific solvent.[14]

Rationale: The core principle is to create a saturated solution where the dissolved and

undissolved compound are in equilibrium. By allowing sufficient time for this equilibrium to be

reached (typically 24-48 hours), the measurement reflects the true thermodynamic solubility,

providing a reliable value for formulation and biopharmaceutical assessment. The use of a

precise analytical technique like HPLC ensures accurate quantification.

Methodology:

Preparation:

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Develop and validate an HPLC-UV or LC-MS/MS method for the quantification of 7H-
Pyrrolo[2,3-d]pyrimidin-4-ylmethanol. This includes preparing a standard calibration

curve.

Incubation:

Add an excess amount of the solid compound to a known volume of the aqueous buffer in

a sealed, clear vial. The presence of undissolved solid should be visible.

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or

37 °C).

Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium

is reached.[14]

Sample Processing:

After incubation, allow the vials to stand briefly to let the larger particles settle.

Carefully withdraw an aliquot of the suspension and filter it through a low-binding syringe

filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/938/an1730en00.pdf
https://www.benchchem.com/product/b1488421/docs?utm_src=pdf-body#introduction-the-significance-of-the-7-deazapurine-scaffold
https://www.benchchem.com/product/b1488421/docs?utm_src=pdf-body#introduction-the-significance-of-the-7-deazapurine-scaffold
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/938/an1730en00.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


samples at high speed and collect the supernatant. This step is critical to avoid artificially

high results.

Quantification:

Dilute the clear filtrate/supernatant with an appropriate solvent (e.g., the mobile phase of

the HPLC method).

Analyze the diluted sample using the validated HPLC or LC-MS/MS method.

Determine the concentration of the compound in the filtrate by comparing its response to

the standard calibration curve.

The resulting concentration is the thermodynamic solubility of the compound under the

tested conditions.

Section 4: Chemical Stability
Stability testing is a mandatory component of drug development, designed to provide evidence

on how the quality of a substance varies over time under the influence of environmental factors

such as temperature, humidity, and light.[15] The results are used to establish a re-test period

or shelf life and recommend storage conditions.[16] For 7H-Pyrrolo[2,3-d]pyrimidin-4-
ylmethanol, potential degradation pathways could include oxidation of the primary alcohol or

reactions involving the heterocyclic core.
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Stress Testing
(Forced Degradation)

Purpose: Identify degradation pathways
Conditions: Extreme heat, humidity, light, acid/base hydrolysis, oxidation

Accelerated Testing
Purpose: Predict shelf life

Conditions: e.g., 40°C / 75% RH for 6 months

Informs analytical
method development

Long-Term Testing
Purpose: Confirm shelf life

Conditions: e.g., 25°C / 60% RH for 12+ months

Supports tentative
shelf life

Overview of pharmaceutical stability study types as per ICH guidelines.

Click to download full resolution via product page

Caption: Overview of pharmaceutical stability study types.

Experimental Protocol: General Stability Testing
This protocol provides a framework for assessing the chemical stability of an active substance

based on International Council for Harmonisation (ICH) guidelines.[15][17]

Rationale: The protocol uses a multi-tiered approach. Stress testing deliberately degrades the

sample to understand how it breaks down, which is essential for developing stability-indicating

analytical methods. Accelerated testing uses elevated temperature and humidity to speed up

degradation, allowing for a rapid prediction of long-term stability. Long-term testing under

recommended storage conditions provides the real-world data to confirm the shelf life.[16][18]

Methodology:

Reference Standard and Analytical Method:
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A fully characterized reference standard of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is
required.

Develop and validate a stability-indicating HPLC method capable of separating the intact

compound from all potential degradation products.

Sample Preparation and Storage:

Package the solid compound in containers that simulate the proposed storage and

distribution packaging.[15]

Place the samples into stability chambers maintained at controlled conditions.

Long-Term Study: 25 °C ± 2 °C / 60% RH ± 5% RH.

Intermediate Study: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change occurs in

accelerated study).

Accelerated Study: 40 °C ± 2 °C / 75% RH ± 5% RH.

Testing Schedule:

Pull samples at predetermined time points.

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

Accelerated: 0, 3, and 6 months.[16]

Analysis:

At each time point, test the samples for key attributes, including:

Appearance: Visual inspection for color change, etc.

Assay: Quantification of the amount of intact compound remaining.

Purity/Degradation Products: Quantification of known and unknown impurities.

Evaluation:
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A "significant change" is defined as a failure to meet the pre-defined specification.[15]

The data is analyzed to determine the re-test period, during which the compound is

expected to remain within specification under the defined storage conditions.

Conclusion
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is more than just a chemical intermediate; it is a

foundational component for the discovery of next-generation therapeutics. Its basic properties

—a balanced physicochemical profile, predictable ionization behavior, and defined stability—

make it an attractive and versatile starting point for synthetic campaigns. The experimental

protocols detailed in this guide provide a robust framework for researchers to accurately

characterize this molecule and its derivatives. By grounding drug discovery efforts in a solid

understanding of these fundamental principles, the scientific community can more effectively

and efficiently design and develop novel medicines targeting a wide range of diseases, from

cancer to inflammatory disorders.[19][20][21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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